1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for BI-0314 are not explicitly detailed in the available literature. the compound is typically prepared through a series of organic synthesis steps involving the formation of its core structure and subsequent functionalization . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
BI-0314 undergoes various chemical reactions, primarily focusing on its interaction with the active phosphatase domain of STEP. The compound binds to the active site and upregulates the catalytic activity of STEP by approximately 60% at a concentration of 500 micromolar . The major product formed from this reaction is the activated STEP enzyme, which can then dephosphorylate its target substrates.
Scientific Research Applications
BI-0314 has significant scientific research applications, particularly in the field of neuroscience and central nervous system (CNS) disorders. The compound’s ability to selectively activate STEP makes it a valuable tool for studying the role of STEP in various cellular processes and disease states . Additionally, BI-0314 can be used as a starting point for the development of selective STEP activators, which may have therapeutic potential for CNS disorders .
Mechanism of Action
BI-0314 exerts its effects by binding to the active phosphatase domain of STEP, thereby upregulating its catalytic activity . The binding occurs at a remote site approximately 20 angstroms away from the active phosphatase site, which has been confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . This allosteric binding leads to long-range conformational changes that enhance the catalytic activity of STEP .
Comparison with Similar Compounds
BI-0314 is unique in its ability to selectively activate STEP without affecting other tyrosine phosphatases such as protein tyrosine phosphatase 1B (PTP1B) and T-cell protein tyrosine phosphatase (TCPTP) at concentrations up to 500 micromolar . Similar compounds include orthosteric inhibitors of STEP, which typically show moderate selectivity over other phosphatases . BI-0314’s allosteric mechanism of action provides a distinct advantage in terms of selectivity and potential therapeutic applications .
Properties
Molecular Formula |
C13H17F3N4 |
---|---|
Molecular Weight |
286.30 g/mol |
IUPAC Name |
2-[3-piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C13H17F3N4/c14-13(15,16)10-5-9(8-1-3-19-4-2-8)6-11(7-10)20-12(17)18/h5-8,19H,1-4H2,(H4,17,18,20) |
InChI Key |
SVJLJEMEWHBCNB-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=CC(=CC(=C2)N=C(N)N)C(F)(F)F |
Canonical SMILES |
C1CNCCC1C2=CC(=CC(=C2)N=C(N)N)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-0314; BI 0314; BI0314; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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